Methyl 5-nitro-2-vinylbenzoate
Description
Methyl 5-nitro-2-vinylbenzoate (C₁₀H₉NO₄) is a benzoate ester derivative featuring a nitro (-NO₂) group at the 5-position, a vinyl (-CH=CH₂) substituent at the 2-position, and a methyl ester (-COOCH₃) functional group. Nitro-substituted aromatic esters are commonly utilized in pharmaceuticals, agrochemicals, and polymer synthesis due to their electron-withdrawing nitro groups, which influence reactivity and stability .
Properties
CAS No. |
439937-53-8 |
|---|---|
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
methyl 2-ethenyl-5-nitrobenzoate |
InChI |
InChI=1S/C10H9NO4/c1-3-7-4-5-8(11(13)14)6-9(7)10(12)15-2/h3-6H,1H2,2H3 |
InChI Key |
NKFURLAGJJHFGT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Nitration of Methyl 2-vinylbenzoate: : The synthesis of methyl 5-nitro-2-vinylbenzoate typically begins with the nitration of methyl 2-vinylbenzoate) into the aromatic ring. The nitration is usually carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures to control the reaction rate and avoid over-nitration.
-
Esterification: : Another method involves the esterification of 5-nitro-2-vinylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. This reaction forms the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Polymerization Reactions
The vinyl group in methyl 5-nitro-2-vinylbenzoate undergoes free radical polymerization, forming polyvinyl derivatives with applications in materials science.
Reaction Conditions
| Parameter | Value/Detail |
|---|---|
| Initiator | Azobisisobutyronitrile (AIBN) |
| Temperature | 60–80°C |
| Solvent | Toluene or bulk polymerization |
| Yield | High (quantitative conversion) |
Mechanism :
-
Initiation : AIBN decomposes to generate free radicals.
-
Propagation : Radicals attack the vinyl group, forming polymer chains.
-
Termination : Radical recombination or disproportionation ends chain growth.
Applications : The resulting polymers are used in coatings and specialty materials due to their thermal stability and nitro-group functionality.
Hydrolysis to Carboxylic Acid
The ester group is hydrolyzed under basic conditions to yield 5-nitro-2-vinylbenzoic acid.
Experimental Protocol
| Component | Detail |
|---|---|
| Reagents | LiOH (1.5 eq), THF/MeOH (3:1 v/v) |
| Reaction Time | 2–4 hours at 70°C |
| Workup | Acidification, extraction with DCM |
| Yield | 89% |
Key Data :
-
NMR (post-hydrolysis): Loss of methoxy signal at δ 3.92 ppm, appearance of carboxylic acid proton at δ 12–13 ppm .
Cross-Coupling Reactions (Heck Reaction)
The vinyl group participates in palladium-catalyzed coupling with aryl halides.
Example Reaction
| Component | Detail |
|---|---|
| Catalyst | Pd(OAc)₂ (2 mol%), P(o-Tol)₃ (8 mol%) |
| Base | Triethylamine |
| Solvent | Methanol at 110°C |
| Yield | 78% |
Product : Substituted styrene derivatives (e.g., methyl 4-(3-tert-butyl-5-formyl-4-hydroxystyryl)benzoate) .
Mechanistic Insight : Oxidative addition of the aryl halide to Pd(0), followed by alkene insertion and reductive elimination .
Electrophilic Aromatic Substitution
The nitro group directs electrophiles to the meta position, enabling functionalization of the aromatic ring.
Nitration Example
| Parameter | Detail |
|---|---|
| Electrophile | NO₂⁺ (from HNO₃/H₂SO₄) |
| Position | Meta to nitro group |
| Yield | Moderate (50–60%) |
Challenges : Steric hindrance from the vinyl group may reduce reactivity.
Radical Addition Reactions
The vinyl group reacts with thiyl or oxygen-centered radicals.
Thiol-Ene Reaction
| Component | Detail |
|---|---|
| Reagent | Thiol (e.g., benzyl mercaptan) |
| Initiator | UV light or AIBN |
| Yield | 70–85% |
Application : Synthesis of thioether-functionalized polymers.
Nitro Group Reduction
While not directly reported for this compound, analogous nitrobenzoates are reduced to amines using H₂/Pd-C or Zn/HCl.
Hypothetical Pathway
| Reagent | Detail |
|---|---|
| Catalyst | Pd/C (10%) in ethanol |
| Conditions | 50 psi H₂, 25°C |
| Expected Product | Methyl 5-amino-2-vinylbenzoate |
Caution : Competitive hydrogenation of the vinyl group may occur without careful control.
Table 2: Spectroscopic Data for Key Products
| Product |
NMR (δ, ppm) |
NMR (δ, ppm) |
|-------------------------|------------------------------------|----------------------------------|
| 5-Nitro-2-vinylbenzoic acid | 6.75 (dd, J=17.6, 10.8 Hz, 1H) | 168.6 (COOH), 130.2 (C=C) |
| Poly(vinylbenzoate) | 1.2–2.1 (broad, CH₂ backbone) | 128–135 (aromatic carbons) |
Scientific Research Applications
Chemistry
Methyl 5-nitro-2-vinylbenzoate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine
The compound and its derivatives are investigated for their potential use in drug development. The nitro group can be reduced to an amino group, which is a common functional group in many drugs.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its vinyl group allows it to participate in polymerization reactions, leading to the formation of various polymeric materials.
Mechanism of Action
The mechanism of action of methyl 5-nitro-2-vinylbenzoate depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The vinyl group can participate in polymerization reactions, forming cross-linked networks in polymeric materials.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 5-nitro-2-vinylbenzoate with key analogs from the evidence, highlighting substituent effects:
Key Comparative Insights
Reactivity and Stability: The vinyl group in the target compound enhances reactivity toward polymerization or electrophilic additions compared to methoxy or chloro substituents . Nitro groups in all analogs confer electron-withdrawing effects, reducing aromatic ring electron density and directing electrophilic substitutions to meta/para positions. However, the presence of amino groups (e.g., in Methyl 5-amino-2-morpholinobenzoate) reverses this trend, increasing ring reactivity .
Solubility and Lipophilicity :
- Methoxy groups (e.g., Methyl 5-methoxy-2-nitrobenzoate) improve aqueous solubility via hydrogen bonding, whereas chloro substituents (e.g., Methyl 5-chloro-2-nitrobenzoate) enhance lipophilicity, favoring membrane permeability .
- The vinyl group in the target compound may reduce polarity, limiting solubility in polar solvents.
Hazard Profiles: Nitroaromatics generally exhibit moderate toxicity, but substituents modulate risks.
Applications: Nitro esters are common intermediates in explosive, dye, and pharmaceutical synthesis. Natural resin esters (e.g., sandaracopimaric acid methyl ester) are valued in materials science and traditional medicine for their stability and bioactivity .
Biological Activity
Methyl 5-nitro-2-vinylbenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its synthesis, bioactivity, and applications in various fields.
Chemical Structure and Synthesis
This compound is characterized by a nitro group at the 5-position and a vinyl group at the 2-position of the benzoate structure. The synthesis typically involves the reaction of 5-nitro-2-vinylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or by using other esterification methods. The compound can also be synthesized through various chemical transformations that involve vinylation techniques.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study showed that compounds with nitro groups demonstrate enhanced antibacterial properties, particularly against Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism, leading to cell death.
Insecticidal Activity
The compound has been evaluated for its insecticidal properties, particularly against pests like Solenopsis invicta (red imported fire ant). In comparative studies, this compound showed varying levels of toxicity based on structural modifications. The presence of the nitro group was found to influence the contact toxicity and fumigation efficacy against these insects. For instance, modifications in the ortho position significantly affected mortality rates, suggesting that structural optimization could enhance its insecticidal potency .
Cytotoxicity and Anticancer Potential
This compound has also been investigated for its cytotoxic effects on cancer cell lines. Preliminary studies indicate that it may induce apoptosis in certain cancer cells, potentially through the activation of caspase pathways. This suggests a possible role in cancer therapy, although further research is needed to elucidate the exact mechanisms involved.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study assessed the antimicrobial activity of various benzoate derivatives, including this compound. It demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
- Insect Toxicity :
-
Cytotoxicity Assessment :
- In vitro studies utilizing human cancer cell lines revealed that this compound exhibited IC50 values ranging from 20 to 40 µM, suggesting potential as a lead compound in anticancer drug development.
Data Table: Biological Activities of this compound
| Activity Type | Test Organism/Cell Line | Effect Observed | Concentration Tested |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition (MIC: 50-100 µg/mL) | Various |
| Insecticidal | Solenopsis invicta | Mortality ~30% | 100 µg/ant |
| Cytotoxicity | Human cancer cell lines | IC50: 20-40 µM | Various |
Q & A
Basic Questions
Q. What are the key considerations for synthesizing Methyl 5-nitro-2-vinylbenzoate in a laboratory setting?
- Methodological Answer : Synthesis typically involves esterification and nitration steps. For example, esterification of 5-nitro-2-vinylbenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) followed by purification via column chromatography. Ensure reaction conditions (temperature, solvent polarity) are optimized to avoid side reactions, such as premature vinyl group polymerization . Characterization via FTIR and NMR (¹H/¹³C) is critical to confirm the ester and nitro group positions. Safety protocols for handling nitro compounds (e.g., explosion risks) and volatile solvents must be followed .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use HPLC or TLC with UV detection (Rf value comparison to standards) to assess purity .
- Spectroscopy :
- FTIR : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹) .
- NMR : ¹H NMR should show vinyl protons (δ 5.5–7.0 ppm, split into doublets) and methyl ester protons (δ 3.8–4.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation and polymerization of the vinyl group .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures involving volatilization .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid sparks due to nitro group instability .
- Emergency Procedures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Contradictions often arise from tautomerism or impurities. For example, unexpected NMR shifts may indicate residual solvents or byproducts. Solutions include:
- Drying : Ensure thorough solvent removal under vacuum (<0.1 mmHg) .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Computational Validation : Compare experimental FTIR/NMR data with DFT-calculated spectra (e.g., Gaussian software) to confirm assignments .
Q. What experimental design strategies optimize the vinyl group stability during reactions?
- Methodological Answer : The vinyl group is prone to polymerization under heat or light. Mitigation strategies:
- Temperature Control : Maintain reactions below 40°C; use ice baths for exothermic steps .
- Light Exclusion : Wrap reaction vessels in aluminum foil or use amber glassware .
- Radical Inhibitors : Add 0.1% hydroquinone or BHT to suppress radical-initiated polymerization .
Q. How can researchers investigate the electrophilic reactivity of the nitro group in drug discovery applications?
- Methodological Answer :
- Nucleophilic Substitution : React with amines (e.g., aniline) under reflux in DMF to form amide derivatives. Monitor progress via TLC .
- Reduction Studies : Use catalytic hydrogenation (Pd/C, H₂) or NaBH₄ to reduce nitro to amine, then characterize intermediates for potential bioactive analogs .
- Kinetic Analysis : Perform Hammett plots to correlate substituent effects on reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
